molecular formula C16H10N2O2S2 B3009097 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 941892-68-8

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No. B3009097
CAS RN: 941892-68-8
M. Wt: 326.39
InChI Key: SKDSSIWLRLRTDS-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, one derivative was found to be a brown solid with a melting point of 123–135 °C .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have garnered attention due to their potential as anticancer agents. Researchers have discovered that certain substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated remarkable activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the specific mechanisms underlying this activity could lead to novel therapeutic strategies.

Antimicrobial Properties

Hydrazones, including compounds like N-(4-(benzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, possess diverse biological and pharmacological characteristics. These include antimicrobial effects against bacteria, fungi, and viruses. Researchers have explored the antibacterial potential of similar benzofuran derivatives, emphasizing their role in combating infections . Further studies could elucidate the compound’s mode of action and optimize its efficacy.

Sensor Materials and Detection Applications

Hydrazones find applications in sensor materials. Researchers have used them for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases. By exploring the sensing capabilities of N-(4-(benzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, we could develop innovative sensor platforms .

Immunosuppressive Activity

In a related context, the immunosuppressive activity of N-(4-(benzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide derivatives has been evaluated. These compounds could serve as potential leads for developing immunosuppressant agents . Understanding their impact on immune responses is crucial for therapeutic applications.

Hybrid Molecules for Enhanced Potency

Hybrid molecules that combine different moieties with biological activities offer the potential for increased potency and reduced side effects. N-(4-(benzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, with its dual benzofuran and thiazole components, could be explored as part of such hybrid structures .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely focus on developing new therapeutic agents with target therapy potentials and little side effects .

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S2/c19-15(14-6-3-7-21-14)18-16-17-11(9-22-16)13-8-10-4-1-2-5-12(10)20-13/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDSSIWLRLRTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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